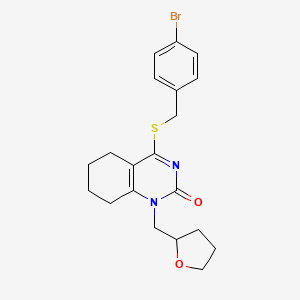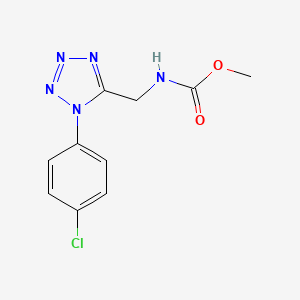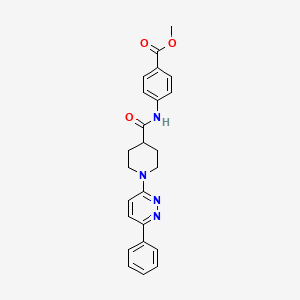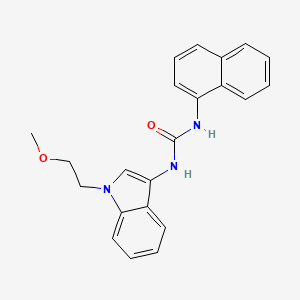
3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex benzamide derivatives, including compounds similar to the one , often involves multi-step reactions, starting from basic aromatic compounds or heterocyclic precursors. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, showcasing the incorporation of the imidazol-1-yl moiety into the benzamide scaffold, which could relate to the synthesis pathway of our compound of interest (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including imidazolyl and thiophene-containing compounds, is characterized by X-ray diffraction studies. These analyses provide detailed information on the crystal packing, hydrogen bonding, and π-π interactions that stabilize the molecular structure. For example, the crystal structure of related benzamide compounds has been established, offering insights into the arrangement of functional groups and the overall molecular geometry (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, reflecting their chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds. The chemical reactivity is influenced by the presence of electron-donating and electron-withdrawing groups within the molecule. For example, the synthesis and reactivity of substituted benzamides with different electrophiles and nucleophiles demonstrate the versatility of these compounds in chemical synthesis (Roman, 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceutical development. These properties are often determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies in various solvents. The synthesis and characterization of similar compounds provide valuable data on their physical behavior (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure, specifically the electronic effects of substituents on the benzamide core. Studies on the reactivity, stability, and interaction with biological targets highlight the importance of the functional groups attached to the benzamide scaffold. For example, research into the antiproliferative activity of benzamide derivatives on cancer cell lines emphasizes the role of molecular structure in determining biological activity (Martorana et al., 2015).
Wissenschaftliche Forschungsanwendungen
Analytical Applications in Capillary Electrophoresis
A study explored the capillary electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives. The research focused on optimizing the separation conditions and employed large-volume sample stacking for enhanced sensitivity, highlighting its potential for quality control in pharmaceutical contexts (Ye et al., 2012).
Molecular Design and Antioxidant Activity
Research on thiophene-1,2,4-triazole-5(3)-ones involved the synthesis of key compounds and their derivatives, including thiosemicarbazides and Schiff bases. The derivatives displayed significant antioxidant and antimicrobial activities, suggesting the importance of the thiosemicarbazide group in the synthesis of bioactive compounds (Ünver et al., 2014).
Heterocyclic Hybrid Synthesis and Properties
A study synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and analyzed their molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity. The research delved into the nonlinear optical (NLO) properties of these compounds, identifying potential applications in NLO technologies (Almansour et al., 2016).
Conformational Analysis and Environmental Sensitivity
Imidazole-substituted amides were studied for their conformational properties, indicating a preference for cis or trans conformations based on electronic factors. The research emphasized the potential of these compounds as conformational switches in aromatic foldamers, allowing for structural changes in response to environmental stimuli (Takubo et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2/c1-17-12-18(2)24(19(3)13-17)29-23(31)16-34-26-27-9-10-30(26)21-7-4-6-20(14-21)25(32)28-15-22-8-5-11-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIHAVAHBNCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)
![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)


